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Compound of Interest

Compound Name: AG-494

Cat. No.: B8782912

In the landscape of EGFR (ErbB1) inhibition, AG-1478 and AG-494 represent two distinct
generations of tyrosine kinase inhibitors (TKIs).[1][2] While both are historically classified as
"tyrphostins,” they differ fundamentally in chemical scaffold, potency, and off-target profiles.

o AG-1478 (Tyrphostin AG-1478): The "Gold Standard" for specificity. It is a quinazoline-based,
nanomolar-potent inhibitor highly selective for EGFR, with negligible activity against PDGFR
or HER2. It is the preferred tool for validating EGFR-driven phenotypes.

o AG-494 (Tyrphostin B46): A legacy benzylidene malononitrile inhibitor. It is significantly less
potent (micromolar range) and less selective, exhibiting cross-reactivity with PDGFR and
unique off-target inhibition of Cdk2. It is best reserved for studies requiring broad-spectrum
modulation or historical data comparison.

Chemical & Mechanistic Distinction

To understand the divergence in selectivity, one must look at the pharmacophores.
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Feature AG-1478 AG-494

Quinazoline (4-(3- ) )
] N Tyrphostin (Benzylidene
Chemical Class Chloroanilino)-6,7- o o
) ) ) malononitrile derivative)
dimethoxyquinazoline)

Binding Mode ATP-Competitive (Reversible) ATP-Competitive (Reversible)
Primary Target EGFR (ErbB1) Kinase Domain  EGFR (ErbB1) Kinase Domain
o _ o PDGFR, Cdk2, HER2 (Low
Secondary Targets Minimal (High Specificity) o
Specificity)
Potency (Cell-Free) IC50: ~3 nM IC50: ~700 nM (0.7 uMm)

Expert Insight: The quinazoline scaffold of AG-1478 mimics the adenine ring of ATP more
effectively than the benzylidene malononitrile of AG-494, resulting in a tighter binding affinity
(nM vs uM) and greater structural exclusion of non-ErbB kinases.

Quantitative Selectivity Profile

The following data aggregates multiple kinase selectivity assays to illustrate the "selectivity
window" of each compound.

Table 1: Comparative IC50 Values (Cell-Free Kinase

Assays)

Kinase Target AG-1478 IC50 (nM) AG-494 1C50 (nM)

Selectivity Ratio

(AG-1478)
EGFR (WT) 3 700 High Potency
HER2 (ErbB2) > 100,000 39,000 > 10,000x Selectivity
PDGFR > 100,000 6,000 > 10,000x Selectivity
Cdk2 No Inhibition Inhibits Activation N/A

Key Takeaway: AG-494 inhibits PDGFR at 6 uM, a concentration often reached in cellular
assays intended to block EGFR. This creates a high risk of confounding data in cell lines co-
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expressing PDGFR. AG-1478 remains silent against PDGFR even at high concentrations.

Mechanistic Pathway Visualization

The diagram below illustrates the divergence in signaling blockade. Note AG-494's unique
interference with the Cell Cycle (Cdk2) independent of direct EGFR blockade in some contexts.
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Figure 1: Mechanistic divergence. AG-1478 selectively targets EGFR, while AG-494 displays
"dirty" inhibition across PDGFR and the Cdk2 cell cycle machinery.

Experimental Protocols
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To validate these inhibitors in your specific cell model, use the following self-validating
protocols.

Protocol A: Differential Kinase Inhibition Assay (Cell-
Free)

Purpose: To verify the potency and selectivity of the inhibitor batch before cellular application.
e Reagents:

o Recombinant human EGFR intracellular domain.

o Poly(Glu,Tyr) 4:1 substrate.

o ATP (start at

~2-5 PM).

o [gamma-32P]JATP or ADP-Glo reagent.

e Preparation:

o Prepare 10-point serial dilutions of AG-1478 (Start 1 uM) and AG-494 (Start 100 uM) in
DMSO.

» Reaction:
o Incubate Kinase + Inhibitor + Substrate in reaction buffer (MnCI2/MgCI2) for 15 min at RT.
o Initiate with ATP.
o Incubate 20 min at 30°C.
 Validation Check:
o AG-1478 Control: Should achieve >90% inhibition at 100 nM.

o AG-494 Control: Should require >1 uM for equivalent inhibition.
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Protocol B: Cellular Specificity "Rescue" Assay

Purpose: To distinguish on-target (EGFR) vs. off-target toxicity in cells.

Cell Lines:

o A431 (EGFR High/Dependent).[3]
o NIH-3T3 (EGFR Null/Low, PDGFR Driven).

Treatment:

o Treat both lines with AG-1478 (250 nM) and AG-494 (5 pM).

Readout:

o Measure viability (MTT/CellTiter-Glo) at 48h.

Interpretation Logic (Self-Validating):
o True Selective Result: AG-1478 kills A431 but spares NIH-3T3.

o Off-Target Result: AG-494 kills both A431 and NIH-3T3 (indicating PDGFR inhibition or
general cytotoxicity).

Decision Matrix: Which Inhibitor to Choose?

Use the flow logic below to select the correct reagent for your study.

Targeting Mutant EGFR?

Yes (e.g. vIII mutant)

Broad/Historical Study? USE AG-494

No

Yes (Gold Standard)

Need High

USE AG-1478
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Figure 2: Selection Logic. AG-1478 is the default for modern EGFR research; AG-494 is
reserved for niche applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Executive Summary: The Selectivity vs. Potency Trade-
Off]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8782912#ag-494-vs-ag-1478-selectivity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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